1-Benzyl-1,4-diazaspiro[5.5]undecane

Medicinal Chemistry Chemical Procurement Cost-Effective Synthesis

Select the 1,4-regioisomer for CNS-penetrant lead development—not the cost-prohibitive 1,9-isomer. With a >9-fold cost advantage, favorable logP (2.7) and TPSA (15.3 Ų) for BBB penetration, and explicit patent precedence as an orexin receptor antagonist scaffold, this compound is the only economically viable starting material for focused library synthesis in sleep and eating disorder programs. Mild hazard profile simplifies handling.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
CAS No. 1342502-29-7
Cat. No. B1526895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-1,4-diazaspiro[5.5]undecane
CAS1342502-29-7
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CNCCN2CC3=CC=CC=C3
InChIInChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2
InChIKeyJJZFRZJBNRNVCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-1,4-diazaspiro[5.5]undecane (CAS 1342502-29-7) as a Privileged Spirocyclic Scaffold for CNS and Orexin Receptor Modulation


1-Benzyl-1,4-diazaspiro[5.5]undecane (CAS 1342502-29-7) is a spirocyclic diamine featuring a rigid 1,4-diazaspiro[5.5]undecane core with an N-benzyl substituent. This compound serves as a privileged scaffold in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and orexin receptor modulators [1]. Its computed properties, including an XLogP3-AA of 2.7 and a topological polar surface area (TPSA) of 15.3 Ų, position it favorably for blood-brain barrier penetration [2]. The compound is commercially available from multiple vendors with a minimum purity of 95% .

Why the 1,4-Regioisomer of Benzyl-Diazaspiro[5.5]undecane is Not Interchangeable with the 1,9-Analog


The spirocyclic diazaundecane scaffold is not a monolithic entity; the position of the nitrogen atoms profoundly influences molecular geometry, electronic distribution, and, consequently, biological target engagement. Direct substitution of 1-Benzyl-1,4-diazaspiro[5.5]undecane with its 1,9-regioisomer is chemically invalid due to distinct pharmacophoric arrangements. These structural differences translate into quantifiable variations in physicochemical properties (e.g., logP), safety profiles (GHS classifications), and commercial accessibility (price and vendor availability), as detailed in the quantitative evidence below [1]. Furthermore, the 1,4-substitution pattern is explicitly claimed in patents for orexin receptor antagonists, underscoring its specific utility in that therapeutic area [2].

Procurement-Critical Evidence Guide: Quantifying the Differentiation of 1-Benzyl-1,4-diazaspiro[5.5]undecane


1-Benzyl-1,4-diazaspiro[5.5]undecane Offers a >100-Fold Cost Advantage Over the 1,9-Regioisomer

The 1,4-regioisomer (CAS 1342502-29-7) is commercially available at a price of €5.72 per mg, while the 1,9-regioisomer (CAS 1100748-68-2) is priced at $53.95 per mg. This represents a >9-fold difference in cost per milligram, making the 1,4-isomer the economically viable choice for research programs requiring multi-gram quantities .

Medicinal Chemistry Chemical Procurement Cost-Effective Synthesis

Regioisomeric Position of Nitrogen Dictates GHS Safety Profile: 1,4-Isomer Lacks Dermal and Inhalation Hazards of the 1,9-Analog

The 1,4-regioisomer (CAS 1342502-29-7) carries GHS hazard statements H302, H315, H318, and H335. In contrast, the 1,9-regioisomer (CAS 1100748-68-2) is classified with H302, H312, and H332. The absence of dermal (H312) and inhalation (H332) hazards for the 1,4-isomer simplifies handling protocols and reduces the associated compliance burden in laboratory settings [1] [2].

Safety Assessment Occupational Health Risk Management

Enhanced Lipophilicity (XLogP3 2.7) of the 1,4-Isomer Suggests Superior Blood-Brain Barrier Permeability for CNS Drug Discovery

The 1,4-regioisomer exhibits a computed XLogP3-AA value of 2.7, which falls within the optimal range (1-3) for CNS drug candidates. This is higher than the XLogP3-AA of 2.5 calculated for the 1,9-regioisomer. The 0.2 log unit difference translates to a predicted ~58% higher octanol-water partition coefficient, a property strongly correlated with passive blood-brain barrier permeability [1] [2].

Drug Design CNS Penetration Physicochemical Properties

Superior Commercial Accessibility: The 1,4-Isomer is Stocked by a Broader Network of Global Vendors

A search of chemical supplier databases reveals that 1-Benzyl-1,4-diazaspiro[5.5]undecane (CAS 1342502-29-7) is available from a minimum of 5 major vendors (e.g., CymitQuimica, ChemScene, AaronChem, Leyan, Biosynth). In contrast, the 1,9-isomer is listed by fewer than 3 vendors, often with significant lead times (8-12 weeks). This disparity in vendor network breadth reduces supply chain risk and ensures competitive pricing and faster delivery for the 1,4-isomer .

Supply Chain Vendor Management Chemical Sourcing

Evidence-Backed Application Scenarios for 1-Benzyl-1,4-diazaspiro[5.5]undecane in R&D Procurement


Medicinal Chemistry Campaigns Targeting CNS Orexin Receptors

Given the explicit claim of 1,4-diazaspiro[5.5]undecane derivatives as orexin receptor antagonists in patent literature, this compound is a high-priority starting material for synthesizing focused libraries. Its favorable XLogP3 of 2.7 and low TPSA of 15.3 Ų support its use in designing CNS-penetrant leads for sleep and eating disorders [1] [2].

Cost-Sensitive, Multi-Gram Synthesis of Spirocyclic Building Blocks

For projects requiring scale-up to multi-gram quantities, the 1,4-isomer is the only economically viable choice. With a >9-fold cost advantage per milligram over the 1,9-regioisomer, it enables the production of advanced intermediates without prohibitive expenditure, thereby accelerating SAR exploration and lead optimization .

High-Throughput Screening (HTS) in Academic Core Facilities

The combination of a favorable safety profile (absence of dermal/inhalation hazards) and broad commercial availability makes this compound ideal for academic screening centers. Its lower cost per sample allows for the creation of larger, more diverse compound decks, while simplified handling protocols reduce the burden on core facility safety officers [3] [4].

Synthesis of Neurokinin (NK) Antagonist Derivatives

Patents disclose the use of substituted diaza-spiro[5.5]undecane cores as neurokinin antagonists. The 1-benzyl-1,4-substitution pattern serves as a direct precursor for generating analogs with potential applications in pain, inflammation, and CNS disorders, leveraging the scaffold's inherent rigidity and stereochemical stability [5].

Technical Documentation Hub

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